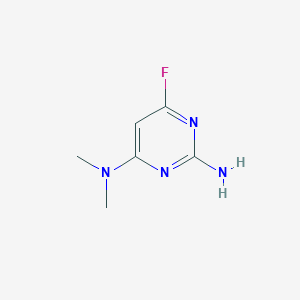

6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine

Description

Properties

IUPAC Name |

6-fluoro-4-N,4-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRWFPPROQPSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355957 | |

| Record name | 6-Fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165258-70-8 | |

| Record name | 6-Fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine typically involves the reaction of 6-fluoropyrimidine-2,4-diamine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the dimethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Halogen Substitution Effects

- Fluorine vs. Chlorine : The target compound’s C6-fluorine likely improves lipophilicity and electron-withdrawing effects compared to chlorine in pyrimethamine or 6-chloro-N4,N4-dimethyl analogues. This may enhance binding affinity in kinase targets (e.g., ALK inhibition observed in 2,4-pyrimidinediamine derivatives) .

- Biological Implications : Pyrimethamine’s 4-chlorophenyl group contributes to its antiparasitic activity by targeting dihydrofolate reductase (DHFR). Fluorine substitution in the target compound could similarly modulate enzyme inhibition but with distinct pharmacokinetics .

N4 Substitution Patterns

- Dimethylamine (N4-(CH₃)₂) : Present in both the target compound and 6-chloro-N4,N4-dimethylpyrimidinediamine, this group enhances solubility in organic solvents and may reduce metabolic degradation compared to unsubstituted amines .

- Aryl Substitutions : Compounds like N4-(4-chloro-2-fluorophenyl)-pyrrolopyrimidines () show potent receptor tyrosine kinase inhibition, suggesting that N4 modifications in the target compound could be explored for anticancer applications .

Physicochemical Properties

- Solubility : The dimethylamine group in the target compound may improve water solubility compared to pyrimethamine, which is "practically insoluble in water" .

- Melting Points : Chlorinated analogues (e.g., 6-chloro-N4,N4-dimethylpyrimidinediamine) exhibit high melting points (~210–212°C) due to strong intermolecular hydrogen bonding, whereas fluorinated derivatives may show lower melting points .

Biological Activity

Overview

6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine is a pyrimidine derivative characterized by the presence of a fluorine atom at the 6th position and two methyl groups attached to the nitrogen atoms at the 4th position. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula: C6H9FN4

- Molecular Weight: 156.16 g/mol

- IUPAC Name: 6-fluoro-4-N,4-N-dimethylpyrimidine-2,4-diamine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom and dimethyl groups enhance its binding affinity to specific enzymes and receptors, which may lead to modulation of signaling pathways involved in immune responses and cellular functions.

1. Inhibition of Immune Cell Degranulation

Research indicates that compounds similar to this compound can inhibit degranulation in immune cells such as mast cells and basophils. This inhibition is mediated through the blockade of Fc receptor signaling pathways:

- Fc Receptor Signaling: The compound has been shown to inhibit signaling cascades initiated by high-affinity Fc receptors for IgE (FceRI) and IgG (FcγRI), which are crucial in allergic responses and inflammation .

- In Vitro Studies: In cell-based assays, compounds structurally related to this compound demonstrated significant inhibition of IgE-mediated degranulation, with effective concentrations around 56–64 nM .

2. Potential Therapeutic Applications

The compound is being explored for its therapeutic potential in treating various conditions:

- Autoimmune Diseases: It may provide a novel approach to managing autoimmune diseases by modulating immune responses .

- Cancer Treatment: As part of combination therapies with chimeric antigen receptor (CAR) T-cell therapies, it shows promise in enhancing the efficacy of treatments for B-cell malignancies .

Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparative Synthesis Conditions for Pyrimidine Analogues

| Compound Type | Reaction Time | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Chloro-N4,N4-dimethyl | 12 h | iPrOH | HCl | 70 | |

| 4-Fluoro-2-methyl-6-phenyl | 6 h | DMF | None | 85 |

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies substituents (e.g., aromatic protons at δ 7.16–7.92 ppm for aryl groups, NH2 signals at δ 5.60–5.94 ppm) .

- 19F NMR confirms fluorine incorporation (e.g., δ -120 to -110 ppm for aromatic fluorines) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic crystal system with α = 100.1°, β = 94.4°) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 172.62 for C6H9ClN4) .

Advanced: How does fluorination at the 6-position affect electronic properties compared to chloro analogues?

Methodological Answer:

Fluorination increases electronegativity, altering electron density and hydrogen-bonding potential. Computational studies (DFT calculations) reveal:

- Electrostatic Potential Maps: Fluorine’s electron-withdrawing effect reduces electron density on the pyrimidine ring, enhancing interactions with polar amino acid residues in target proteins .

- Comparative Melting Points: Fluorinated derivatives (e.g., mp 210–212°C) exhibit higher thermal stability than chloro analogues (mp 209°C), attributed to stronger intermolecular interactions .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Models binding to kinase domains (e.g., receptor tyrosine kinases). Fluorine’s van der Waals radius (1.47 Å) allows optimal fit into hydrophobic pockets .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Fluorine’s electronegativity stabilizes hydrogen bonds with backbone amides (e.g., EGFR kinase) .

Q. Table 2: Key Interactions in Kinase Inhibition

| Target Kinase | Binding Affinity (ΔG, kcal/mol) | Key Residue Interactions | Reference |

|---|---|---|---|

| EGFR | -9.2 | Met793, Thr854 | |

| VEGFR2 | -8.7 | Cys919, Asp1046 |

Basic: What are the common impurities, and how are they resolved?

Methodological Answer:

- Impurity Sources:

- Unreacted fluorinated aniline (detected via HPLC retention time > 5 min).

- Dimethylamine byproducts (identified by NH2 signal splitting in 1H NMR).

- Resolution:

- Flash Chromatography: Gradient elution (CHCl3 to 2% MeOH/CHCl3) removes polar impurities .

- Recrystallization: iPrOH/water mixtures yield >98% purity (monitored by TLC, Rf 0.54–0.58) .

Advanced: How does substituent variation impact kinase inhibition efficacy?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- N4-Aryl Groups: 4-Chloro-2-fluorophenyl enhances potency (IC50 = 0.2 µM) compared to 4-chlorophenyl (IC50 = 1.5 µM) due to improved hydrophobic interactions .

- 6-Substituents: Bulky groups (e.g., naphthylmethyl) reduce solubility but increase target selectivity (e.g., 10-fold selectivity for EGFR over HER2) .

Q. Table 3: IC50 Values for Pyrimidine Analogues

| Compound | EGFR IC50 (µM) | VEGFR2 IC50 (µM) | Reference |

|---|---|---|---|

| 6-Fluoro-N4,N4-dimethyl | 0.2 | 0.8 | |

| 6-Chloro-N4,N4-dimethyl | 1.1 | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.